molecular formula C4H3FO B3349751 2-Fluorofuran CAS No. 2358-34-1

2-Fluorofuran

Cat. No.: B3349751
CAS No.: 2358-34-1
M. Wt: 86.06 g/mol
InChI Key: ZPUVAVPHTZUONL-UHFFFAOYSA-N
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Description

2-Fluorofuran is a fluorinated derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorofuran typically involves the fluorination of furan derivatives. One common method is the reaction of furan with electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. These reactions are usually carried out under mild conditions to prevent over-fluorination and degradation of the furan ring .

Industrial Production Methods: Industrial production of this compound can be achieved through the direct fluorination of furan using diluted fluorine gas. this method requires careful control of reaction conditions to ensure selectivity and yield. Another approach involves the use of cobalt (III) fluoride or potassium tetrafluorocobaltate (III) as fluorinating agents, followed by treatment with alkali .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorofuran undergoes various chemical reactions, including:

    Oxidation: Oxidative reactions can lead to the formation of furan-2,5-diones.

    Reduction: Reduction reactions typically yield dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the furan ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.

Major Products Formed:

Scientific Research Applications

2-Fluorofuran has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antiviral and antibacterial properties.

    Medicine: Fluorinated furans are investigated for their potential use in pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.

    Industry: It is used in the development of advanced materials, including polymers and agrochemicals

Mechanism of Action

The mechanism of action of 2-Fluorofuran and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific application .

Comparison with Similar Compounds

    3-Fluorofuran: Another fluorinated furan with the fluorine atom at the third position.

    2-Trifluoromethylfuran: Contains a trifluoromethyl group instead of a single fluorine atom.

    2,5-Difluorofuran: Contains two fluorine atoms at the second and fifth positions.

Comparison: 2-Fluorofuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 3-Fluorofuran, it has different reactivity and biological activity profiles. 2-Trifluoromethylfuran and 2,5-Difluorofuran have higher degrees of fluorination, which can further enhance their stability and lipophilicity, but may also complicate their synthesis and handling .

Properties

IUPAC Name

2-fluorofuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FO/c5-4-2-1-3-6-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUVAVPHTZUONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564010
Record name 2-Fluorofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2358-34-1
Record name 2-Fluorofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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